2-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole
Description
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c24-19(18-20-13-4-1-2-6-15(13)26-18)23-9-7-12(8-10-23)16-21-22-17(27-16)14-5-3-11-25-14/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXWYWBYALHBIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Synthesis of Thiadiazole Ring: The thiadiazole ring is often formed through the reaction of thiosemicarbazide with carboxylic acids or their derivatives.
Coupling Reactions: The benzothiazole and thiadiazole moieties are then coupled using appropriate linkers and reagents.
Introduction of Piperidine and Furan Rings: The piperidine and furan rings are introduced through nucleophilic substitution or other suitable reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole, thiadiazole, or furan rings, leading to a variety of substituted derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the desired transformations .
Scientific Research Applications
2-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences and similarities between the target compound and selected analogs from the evidence:
Key Observations :
- The target compound uniquely combines benzothiazole with piperidine-thiadiazole-furan architecture, distinguishing it from analogs that prioritize pyrazole (e.g., 7a, 9d) or benzimidazole cores (e.g., 9c).
- Thiadiazole is a common motif in all compounds, often linked to sulfur-containing groups (e.g., thioacetyl in 7a) or aromatic systems (e.g., pyridyl in ).
- Furan substitution is rare outside the target compound and , where it may enhance π-π stacking or hydrogen-bonding interactions .
Key Observations :
Physical and Spectral Properties
Key Observations :
- Thiadiazole-related protons (e.g., SCH₂ in 7a) and NH₂ groups are consistent across analogs.
- The target compound’s carbonyl group (piperidine-1-carbonyl) would exhibit distinct IR and ¹H NMR signals compared to acetamide or thioether linkages in analogs.
Biological Activity
The compound 2-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole is a complex organic molecule that integrates various heterocyclic structures, notably furan and thiadiazole moieties. This unique combination suggests a potential for significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This structure features:
- A piperidine ring
- A benzothiazole moiety
- A thiadiazole ring substituted with a furan group
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and furan rings exhibit notable antimicrobial properties. For instance, derivatives with similar structures have been shown to inhibit bacterial growth effectively. The compound under study is hypothesized to possess similar activities due to its structural components.
Table 1: Comparison of Antimicrobial Activities of Thiadiazole Derivatives
| Compound Name | Structure Features | Antimicrobial Activity | Reference |
|---|---|---|---|
| Compound A | Thiadiazole + Furan | Moderate | |
| Compound B | Thiadiazole Only | Low | |
| Compound C | Furan + Benzothiazole | High |
Cytotoxicity and Anticancer Potential
The anticancer properties of thiadiazole derivatives have been extensively studied. In particular, the compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For example, structural analogs have demonstrated IC50 values in the micromolar range against several cancer types.
Table 2: Cytotoxicity Data of Related Compounds
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in cell proliferation and survival.
- Interaction with DNA : Some studies suggest that thiadiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.
Case Studies
Recent studies have focused on the synthesis and evaluation of biological activities of benzothiazole and thiadiazole derivatives. For instance, a study highlighted the synthesis of a series of thiadiazole derivatives that exhibited potent cytotoxicity against various cancer cell lines, with specific emphasis on their structure-activity relationships (SAR).
Case Study Example
In a controlled study involving the evaluation of a series of benzothiazole-thiadiazole hybrids:
- Objective : To assess cytotoxicity against human cancer cell lines.
- Results : The most potent derivative exhibited an IC50 value of 0.004 µM against T-cell proliferation, indicating strong anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
